molecular formula C11H12BrN3O3S B5292584 methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5292584
M. Wt: 346.20 g/mol
InChI Key: NHGFULSFJZWPQA-UHFFFAOYSA-N
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Description

Methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate, also known as BFA-MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA-MTA is a thioester of a triazole derivative that has been synthesized using a specific method.

Mechanism of Action

Methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF) site. This prevents the exchange of GDP for GTP, which is essential for the activation of ARF. As a result, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate inhibits the formation of COPI-coated vesicles, which are involved in protein transport.
Biochemical and Physiological Effects
methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have biochemical and physiological effects on cells. It has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR). This leads to the upregulation of chaperones and the degradation of misfolded proteins. methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has also been found to induce apoptosis in cancer cells by activating the UPR.

Advantages and Limitations for Lab Experiments

Methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments. It is a potent and specific inhibitor of ARF, which makes it a valuable tool for studying protein transport and secretion. methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate is also stable and can be easily synthesized. However, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate. One area of research is the development of methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate analogs that have improved stability and lower toxicity. Another area of research is the study of the long-term effects of methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate on cells. Additionally, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate can be used to study the role of ARF in various diseases, such as cancer and neurodegenerative disorders. Finally, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate can be used to study the mechanisms of action of other compounds that affect protein transport and secretion.
Conclusion
methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent and specific inhibitor of ARF, which makes it a valuable tool for studying protein transport and secretion. methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate, including the development of analogs and the study of its long-term effects on cells. Overall, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate is a promising compound that has the potential to advance scientific research in various fields.

Synthesis Methods

The synthesis of methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 5-bromo-2-furancarboxaldehyde with ethyl hydrazinecarboxylate to form 5-(5-bromo-2-furyl)hydrazinecarboxylate. This intermediate is then reacted with 4-methylthiosemicarbazide in the presence of acetic anhydride to form 5-(5-bromo-2-furyl)-4-methylthiosemicarbazide. Finally, the product is reacted with methyl chloroacetate to form methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate.

Scientific Research Applications

Methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have potential applications in various fields of scientific research. It has been used as a tool to study protein transport and secretion in cells. methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate inhibits the function of ADP-ribosylation factor (ARF), which is involved in the regulation of protein transport. Therefore, methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate can be used to study the role of ARF in protein transport and secretion.

properties

IUPAC Name

methyl 2-[[5-(5-bromofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O3S/c1-3-15-10(7-4-5-8(12)18-7)13-14-11(15)19-6-9(16)17-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFULSFJZWPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[5-(5-bromofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

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